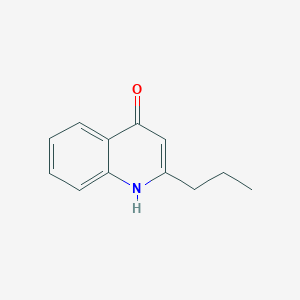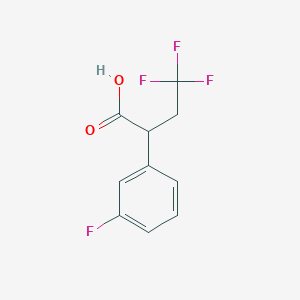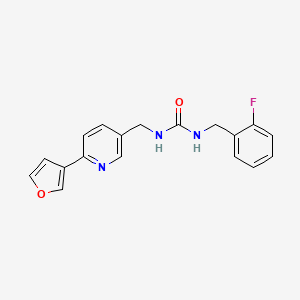
1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Reactivity of Derivatives
1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea and its derivatives are subjects of synthesis in various research studies. The compound and its analogs undergo different chemical reactions, including dimerization, coupling with arene diazonium salts, and reactions with hydrazines and urea derivatives to form various heterocyclic compounds. These synthetic routes and chemical reactions open pathways for creating novel compounds with potential applications in different fields of chemistry and pharmacology (Abdelrazek et al., 2010), (El’chaninov et al., 2014).
Biological Activity and Applications
Antimicrobial Activity
Compounds related to 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea show moderate antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. The structure-activity relationship studies of these compounds provide valuable insights into designing compounds with enhanced efficacy and specificity (Reddy et al., 2003).
Anticancer Properties
Derivatives of 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea have been studied for their anticancer effects. The modification of the compound's structure, like attaching different alkylurea moieties, has shown promising antiproliferative activities against various cancer cell lines. These compounds also exhibit reduced acute oral toxicity, making them potential candidates for anticancer therapy with lower side effects (Xie et al., 2015).
Imaging and Diagnostic Applications
Radiolabeling for Imaging
1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea derivatives are also used in the development of imaging agents. For instance, the synthesis of radiolabeled compounds, such as those with Fluorine-18, is crucial in positron emission tomography (PET) imaging. These compounds can help in the diagnosis and study of diseases, providing a non-invasive way to visualize biological processes in real time (Mäding et al., 2006).
Prostate Cancer Imaging
Specific derivatives of 1-(2-Fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea have been synthesized and evaluated for imaging prostate-specific membrane antigen (PSMA), which is upregulated in prostate cancer. Such compounds, like [18F]DCFPyL, have shown potential in clearly delineating PSMA-positive prostate tumor xenografts in imaging studies, highlighting their role in the diagnosis and management of prostate cancer (Chen et al., 2011).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-16-4-2-1-3-14(16)11-22-18(23)21-10-13-5-6-17(20-9-13)15-7-8-24-12-15/h1-9,12H,10-11H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWKQUCGQMIEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2629625.png)

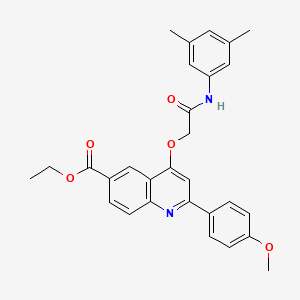
![5-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2629630.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2629632.png)
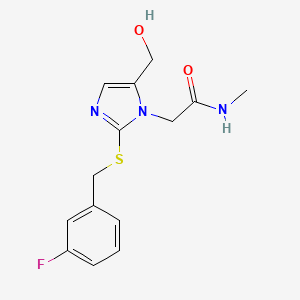

![3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2629637.png)
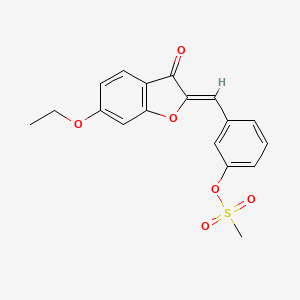

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B2629640.png)
